2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid
Description
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is a halogenated derivative of isonicotinic acid, featuring a 3,4-dichlorophenyl substituent at the 2-position and a fluorine atom at the 3-position of the pyridine ring. Its structural complexity, combining electron-withdrawing groups (chlorine and fluorine) with a carboxylic acid moiety, suggests unique physicochemical properties, such as altered solubility, acidity, and reactivity compared to simpler analogs.
Properties
Molecular Formula |
C12H6Cl2FNO2 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-8-2-1-6(5-9(8)14)11-10(15)7(12(17)18)3-4-16-11/h1-5H,(H,17,18) |
InChI Key |
ZGKCHQBOYANANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2F)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorophenylboronic acid and 3-fluoroisonicotinic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluoroisonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Cancer Treatment
The compound has been identified as a potential therapeutic agent for hyperproliferative disorders, particularly cancer. It acts as an inhibitor of B-Raf kinase, which is implicated in several types of cancer, including melanoma and other skin cancers. The inhibition of this kinase can lead to reduced cell proliferation and survival in cancerous cells .
- Mechanism of Action : By targeting B-Raf, the compound disrupts signaling pathways that promote tumor growth and metastasis. This makes it a valuable candidate for combination therapies with other anti-cancer agents to enhance efficacy .
Treatment of Kidney Diseases
Research indicates that 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid may also be effective in treating kidney diseases, including polycystic kidney disease. The compound's ability to modulate pathways associated with renal function presents a promising avenue for therapeutic development .
- Clinical Implications : The administration of this compound could potentially slow the progression of kidney-related disorders by targeting specific molecular pathways involved in renal cell proliferation and fibrosis .
Neurological Disorders
The compound has shown potential in treating neurodegenerative diseases through its action on various kinases involved in neuronal signaling. By inhibiting these pathways, it may help mitigate neuronal damage and promote neuroprotection .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogs in the Isonicotinic Acid Family
Table 1: Key Structural Analogs of Isonicotinic Acid Derivatives
Key Observations :
- Electronic Properties: The electron-withdrawing fluorine and chlorine atoms may enhance the acidity of the carboxylic acid group compared to non-halogenated isonicotinic acids.
Dichlorophenyl-Containing Carboxylic Acids
Table 2: Dichlorophenyl Derivatives with Carboxylic Acid Moieties
Key Observations :
- Backbone Diversity : Replacing the pyridine ring (isonicotinic acid) with a thiazole ring (as in 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid) alters electronic properties and may influence biological target specificity .
- Solubility Trends: Succinic acid derivatives like (3,4-dichlorophenyl)succinic acid are likely more water-soluble due to their additional carboxylic acid groups compared to the mono-acid target compound .
Dichlorophenyl-Containing Amines (Non-Carboxylic Acid Analogs)
Key Observations :
- Functional Group Impact : While BD 1008 and BD 1047 share the 3,4-dichlorophenyl group with the target compound, their amine-rich structures make them more suited for central nervous system applications, unlike carboxylic acid derivatives, which are typically used in enzyme inhibition or metal chelation .
Biological Activity
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiproliferative effects, receptor interactions, and therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 247.08 g/mol
- Structure : The compound features a pyridine ring substituted with a dichlorophenyl group and a fluorine atom, which may influence its biological properties.
Antiproliferative Effects
Research has shown that derivatives of isonicotinic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have demonstrated that fluorinated derivatives can enhance cytotoxicity in cancer cells.
| Cell Line | IC (µM) | Compound |
|---|---|---|
| HeLa (Cervical Cancer) | <20 | 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid |
| A549 (Lung Cancer) | <40 | Related fluorinated isonicotinic acids |
| MCF-7 (Breast Cancer) | <30 | Similar fluorinated derivatives |
These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Receptor Interactions
The compound acts as an activator of serotonin receptors, particularly the 5-HT2C receptor. Activation of this receptor has been associated with various physiological effects, including appetite suppression and potential antidepressant activity. In rodent models, activation of the 5-HT2C receptor led to reduced food intake and weight loss .
The biological activity of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid may involve multiple mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression and subsequent antitumor effects .
- Serotonergic Pathways : By modulating serotonin pathways, the compound may influence mood and metabolic processes .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various fluorinated isonicotinic acids against breast, colon, and lung cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with particular efficacy noted in HeLa cells .
- Neurological Implications : Another investigation highlighted the role of serotonin receptor activation in managing anxiety and depression-related behaviors in animal models. The findings suggest potential therapeutic applications for mood disorders .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid under laboratory conditions?
- Methodological Answer : Synthesis of halogenated isonicotinic acid derivatives typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl halides) followed by fluorination steps. Key considerations include:
- Reagent Selection : Use fluorinating agents (e.g., Selectfluor®) compatible with dichlorophenyl intermediates, as seen in analogous fluorinated benzoic acid syntheses .
- Purity Control : Post-synthesis purification via recrystallization or column chromatography, with purity validation by HPLC (≥95% threshold recommended for research-grade compounds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-dichlorophenyl coupling) and ¹⁹F NMR for fluorination efficiency, as applied to structurally similar 3,5-difluorobenzoic acid derivatives .
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for deuterated analogs (e.g., deuterated phenylacetic acid derivatives in stability studies) .
- HPLC-PDA : For assessing purity and detecting trace impurities, using protocols validated for dichlorophenyl-containing compounds .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s approach for designing fluorinated aromatic systems .
- Feedback Loops : Integrate experimental data (e.g., reaction yields) with computational models to iteratively refine conditions (e.g., solvent polarity, temperature) .
Q. What factorial design strategies are effective for evaluating reaction variables (e.g., temperature, catalyst loading) on yield?
- Methodological Answer :
- 2ᵏ Factorial Design : Screen variables like temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent (DMF vs. THF) to identify significant factors. For example, this approach reduced optimization time for fluorinated thiazole carboxylates by 40% in analogous studies .
- Response Surface Methodology (RSM) : Post-screening, apply RSM to model non-linear relationships and predict optimal conditions .
Q. How should researchers address contradictions in reported physical properties (e.g., melting point variations)?
- Methodological Answer :
- Systematic Reassessment : Reproduce measurements using differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) .
- Purity Analysis : Cross-validate via HPLC and compare with deuterated standards (e.g., ³H-labeled analogs in ) to rule out isotopic effects .
Q. What methodologies are appropriate for studying the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH (per ICH Q1A guidelines) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Comparative Stability Analysis : Benchmark against structurally stable analogs (e.g., 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid in ) to identify degradation-prone functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
